[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3-5(12(15)16)6(7(8)9)11(10-3)2-4(13)14/h7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJJXCKUDPGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Acetic acid moiety attachment: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The acetic acid moiety may facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared with pyrazole-acetic acid derivatives differing in substituents at positions 3, 4, and 3. Key analogs include:
Substituent Effects on Physicochemical Properties
- Nitro Group (Position 4): The nitro group in the target compound enhances electron-withdrawing effects, increasing the acidity of the acetic acid moiety (pKa ~2-3 estimated) compared to non-nitro analogs (pKa ~3-4) .
- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects and metabolic stability, while trifluoromethyl (CF₃) provides stronger electronegativity but may reduce solubility .
- Chloro vs.
Biological Activity
[5-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Chemical Formula : C7H8F2N2O2
- Molecular Weight : 190.15 g/mol
- CAS Number : 4175028
Biological Activity Overview
The biological activity of [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer cell signaling pathways. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, enhancing their therapeutic potential .
2. Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Efficacy : In vitro studies have shown that [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties, which could be beneficial in combating infections.
- Case Studies : Research has highlighted the effectiveness of similar pyrazole derivatives against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antimicrobial activity .
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to [5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Testing : Various pyrazole derivatives were tested against common pathogens, with several exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
